molecular formula C18H17ClN2O4 B4863513 4-chlorobenzyl N-benzoylglycylglycinate

4-chlorobenzyl N-benzoylglycylglycinate

Cat. No.: B4863513
M. Wt: 360.8 g/mol
InChI Key: KFSUFQHJPJKWHD-UHFFFAOYSA-N
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Description

The 4-chlorobenzyl group is a common structural motif in medicinal chemistry due to its electronic and steric effects, which enhance binding affinity to biological targets. For example, derivatives with this group have demonstrated herbicidal, anti-HIV, antitumor, and enzyme-inhibitory activities [[1]–[3], [6], [8]].

Structurally, the 4-chlorobenzyl group consists of a benzyl ring substituted with a chlorine atom at the para position. This substitution increases lipophilicity and influences intermolecular interactions (e.g., halogen bonding and hydrophobic effects), which are critical for biological activity .

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-[(2-benzamidoacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-15-8-6-13(7-9-15)12-25-17(23)11-20-16(22)10-21-18(24)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUFQHJPJKWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-chlorobenzyl-containing compounds are highly context-dependent. Below is a comparative analysis based on the evidence:

Anti-HIV Activity

  • 4-Chlorobenzyl-substituted coumarin hybrids (e.g., compound f in ) exhibited 79% inhibition of HIV-1 at 100 µM, outperforming the reference drug AZT (58% inhibition) .
  • In contrast, a diazo-incorporated coumarin with a 4-chlorobenzyl group showed 52% anti-HIV activity at the same concentration .
  • SAR Insight : The position of substitution (e.g., C-5 vs. C-7 on the coumarin scaffold) and additional functional groups (e.g., pyrazole rings) significantly influence potency. The 4-chlorobenzyl group enhances activity by optimizing steric and electronic interactions with HIV-1 integrase .

Antitumor Activity

  • A pyrazole derivative (6d ) with a 4-chlorobenzyl group exhibited reduced anticancer activity compared to its parent compound (5a ), likely due to steric hindrance disrupting intramolecular hydrogen bonding .
  • In contrast, 4-(4-chlorobenzyl)pyridine was identified as a potent CYP2B6 inhibitor, aiding in the structural elucidation of cytochrome P450 enzymes .
  • SAR Insight : Bulky 4-chlorobenzyl substitutions may hinder activity in some contexts (e.g., antitumor sulfonamides) but enhance it in others (e.g., enzyme inhibitors), depending on target binding pocket flexibility .

Herbicidal Activity

  • Compounds with 4-chlorobenzyl groups demonstrated moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) .
  • Key Data :

    Compound (R1 Substituent) Activity Against Rape (%) Activity Against Barnyard Grass (%)
    4-Chlorobenzyl 45–60 <10
    4-Methoxyphenyl 30–50 <10
    Phenyl 20–40 <10

Structural and Physicochemical Properties

  • 4-Chlorobenzyl chloride (C₇H₆Cl₂) exhibits a planar aromatic ring with a Cl–C–C–Cl dihedral angle of 180°, confirmed by X-ray crystallography .
  • Methyl N-(4-chlorobenzoyl)glycinate (C₁₀H₁₀ClNO₃), a related glycyl derivative, has a molecular weight of 227.64 g/mol and is used as a precursor in peptide synthesis .

Critical Analysis and SAR Trends

  • Electronic Effects : The electron-withdrawing chlorine atom enhances electrophilicity, improving interactions with nucleophilic residues in enzymes (e.g., HIV integrase) .
  • Steric Effects : Bulky 4-chlorobenzyl groups can either enhance (e.g., CYP2B6 inhibitors) or reduce (e.g., antitumor pyrazoles) activity depending on target geometry .
  • Lipophilicity : Increased logP values from the 4-chlorobenzyl group improve membrane permeability but may reduce aqueous solubility in polar environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chlorobenzyl N-benzoylglycylglycinate
Reactant of Route 2
Reactant of Route 2
4-chlorobenzyl N-benzoylglycylglycinate

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